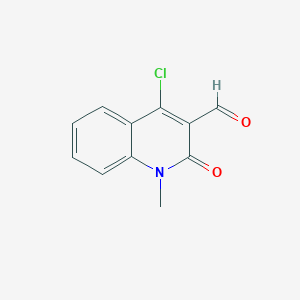

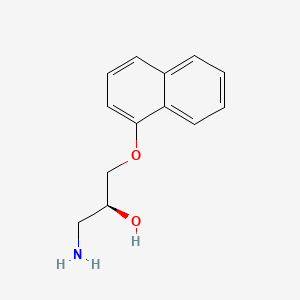

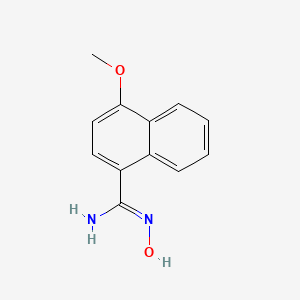

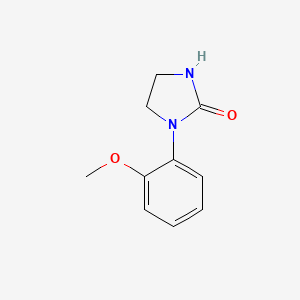

1-(2-甲氧基苯基)咪唑烷-2-酮

描述

1-(2-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the linear formula C10H12N2O2 . It has a molecular weight of 192.219 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(2-Methoxyphenyl)imidazolidin-2-one, has been explored in various studies. One approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)imidazolidin-2-one is characterized by the presence of a methoxybenzene or a derivative thereof . The compound has a CAS Number of 62868-43-3 and an MDL number of MFCD02671067 .Chemical Reactions Analysis

The chemical reactions involving 1-(2-Methoxyphenyl)imidazolidin-2-one are typically characterized by high regioselectivity . For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .科学研究应用

寡肽中的咪唑烷-4-酮

咪唑烷-4-酮与1-(2-甲氧基苯基)咪唑烷-2-酮密切相关,被用作生物活性寡肽中的骨架修饰。这些修饰充当脯氨酸替代物或保护 N 端氨基酸免受氨肽酶和内肽酶的水解。合成通常涉及使α-氨基酰胺与酮或醛反应形成亚胺,然后进行分子内环化。值得注意的是,当与具有邻位羧基或邻位甲氧羰基取代基的苯甲醛反应时,咪唑烷-4-酮的形成表现出立体选择性,如抗疟疾药物伯喹的α-氨基酰胺衍生物所示。计算和实验研究表明,涉及邻位取代基的C=O氧的分子内氢键在这个立体选择性中起着至关重要的作用(Ferraz等人,2007年)。

海洋化合物中的生物活性

结构类似于1-(2-甲氧基苯基)咪唑烷-2-酮的化合物,例如1,2,3-三硫烷衍生物,已在新西兰海鞘Aplidium sp. D.等海洋物种中被发现。这些化合物表现出生物活性,包括抗癌特性,展示了咪唑烷-2-酮及其衍生物在药物应用中的潜力(Copp等人,1989年)。

抗菌和抗癌特性

含咪唑的化合物,包括那些在结构上与1-(2-甲氧基苯基)咪唑烷-2-酮相关的化合物,以其广泛的生物活性而闻名。这些化合物以咪唑氮为特征,由于其抗菌和抗癌活性,在药物化学中至关重要。咪唑环的可电离芳香性质改善了药代动力学特性,优化了药物应用的溶解度和生物利用度(Ramanathan,2017年)。

缓蚀

咪唑衍生物,包括那些类似于1-(2-甲氧基苯基)咪唑烷-2-酮的衍生物,可用作酸性溶液中金属的缓蚀剂。这些缓蚀剂的有效性归因于它们对金属表面的强吸附,遵循朗缪尔模型。此特性在保护工业环境中的基础设施和机械方面特别有用(Prashanth等人,2021年)。

合成和反应性研究

类似于1-(2-甲氧基苯基)咪唑烷-2-酮的咪唑衍生物的研究集中在它们的合成和反应性上。例如,已经对无溶剂合成咪唑衍生物进行了研究,通过实验和计算方法探索了它们的的光谱性质和反应性。此类研究有助于更深入地了解这些化合物的化学行为及其在制药和材料科学等各个领域的潜在应用(Hossain等人,2018年)。

作用机制

Target of Action

1-(2-Methoxyphenyl)imidazolidin-2-one is a type of imidazolidin-2-one derivative . Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity and are included in the structure of various biologically active compounds . .

Mode of Action

It’s known that imidazolidinone derivatives can work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Biochemical Pathways

Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, including antitumor, antileishmanial, and antimicrobial activity, and can be used to treat alzheimer’s disease . They are also known to be inhibitors of HIV-1 protease and antagonists of 5-HT2C and CCR5 receptors .

Result of Action

Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

1-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHATQNMMNNTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401244 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62868-43-3 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

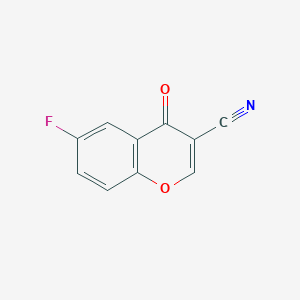

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)